molecular formula C24H38O2 B1239582 Chol-4-en-24-oic Acid

Chol-4-en-24-oic Acid

Cat. No.: B1239582
M. Wt: 358.6 g/mol
InChI Key: MBRXVOBWAQSXOY-HGZXIFPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chol-4-en-24-oic acid is a cholenoic acid.

Scientific Research Applications

Dehydration Products and Chemical Structures

  • Research conducted by Harano Teruo et al. (1977) explored dehydration products of chenodeoxycholic acid, including 3α-hydroxy-5β, 14β-chol-8-en-24-oic acid, identifying its structure through spectral measurements (Harano Teruo et al., 1977).

Synthesis of Tetrahydroxy-5β-cholanoic Acids

  • Aggarwal et al. (1992) detailed the synthesis of 3α,6β,7α,12β- and 3α,6β,7β,12β-tetrahydroxy-5β-cholanoic acids, starting from 3α,12β-dihydroxy-5β-chol-6-en-24-oic acid, providing insight into the structural aspects of these compounds (Aggarwal et al., 1992).

Mechanism of Cholic Acid Dehydroxylation

  • A study by Ferrari et al. (1977) on the dehydroxylation mechanism of cholic acid by Clostridium bifermentans in vitro suggested 3α,12α-dihydroxy-5β-chol-6-en-24-oic acid as an intermediate in the conversion process (Ferrari et al., 1977).

Soft Coral-derived Chol-4-en-24-oic Acid Derivatives

  • Research by Wang et al. (2009) identified (25S)-3-oxothis compound among other compounds from an Indonesian soft coral, contributing to the understanding of natural products chemistry (Wang et al., 2009).

Neonatal Cholestasis and Bile Acid Metabolism

  • Javitt et al. (1984) studied the metabolism of 3β-hydroxy-chol-5-en-24-oic acid in a patient with neonatal cholestasis, providing insights into bile acid synthesis and its role in liver disorders (Javitt et al., 1984).

Sterol Synthesis and Side Chain Oxidation

  • Herz et al. (1991) focused on the side chain oxidation of 3β-hydroxy-5α-cholest-8(14)-en-15-one, a regulator of cholesterol metabolism, which could aid in understanding sterol synthesis and its regulation (Herz et al., 1991).

Properties

Molecular Formula

C24H38O2

Molecular Weight

358.6 g/mol

IUPAC Name

(4R)-4-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H38O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h6,16,18-21H,4-5,7-15H2,1-3H3,(H,25,26)/t16-,18+,19-,20+,21+,23+,24-/m1/s1

InChI Key

MBRXVOBWAQSXOY-HGZXIFPPSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CCCC[C@]34C)C

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4=CCCCC34C)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4=CCCCC34C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chol-4-en-24-oic Acid
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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